2-(2-Hydroxypropanamido)-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxypropanamido)-3-methylpentanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a hydroxypropanamido group attached to a methylpentanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropanamido)-3-methylpentanoic acid typically involves the reaction of 3-methylpentanoic acid with 2-hydroxypropanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropanamido)-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to form an amine, which can further react to form other derivatives.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, leading to the formation of various esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketone or aldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
2-(2-Hydroxypropanamido)-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropanamido)-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxypropanamido) benzoic acid: Known for its anti-inflammatory and antithrombotic properties.
2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid: A novel COX inhibitor with remarkable anti-inflammatory and antiplatelet aggregation activities.
Uniqueness
2-(2-Hydroxypropanamido)-3-methylpentanoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its methylpentanoic acid backbone differentiates it from benzoic acid derivatives, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C9H17NO4 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(2-hydroxypropanoylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-4-5(2)7(9(13)14)10-8(12)6(3)11/h5-7,11H,4H2,1-3H3,(H,10,12)(H,13,14) |
InChI Key |
JYNQEELVVSUBGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.